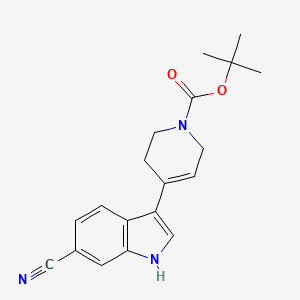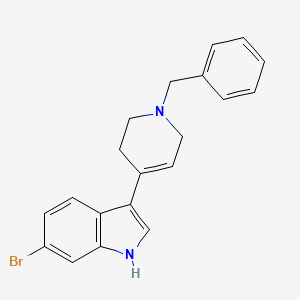
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydropyridine ring, and a brominated indole moiety. Its molecular formula is C20H20BrN2, and it has a molecular weight of approximately 369.29 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole typically involves multiple steps. One common method starts with the preparation of 1-benzyl-4-piperidone, which is then reacted with 6-bromoindole under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with dopamine receptors.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can affect various signaling pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to its analogs, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-bromo-1H-indole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This brominated compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for drug discovery and development .
特性
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-bromo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2/c21-17-6-7-18-19(13-22-20(18)12-17)16-8-10-23(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,22H,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRHOHREGPLUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
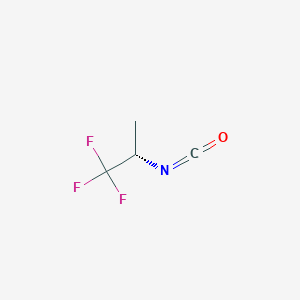
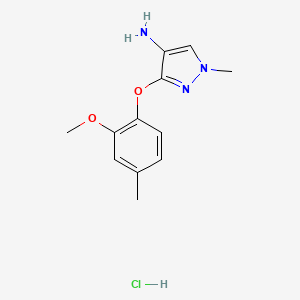
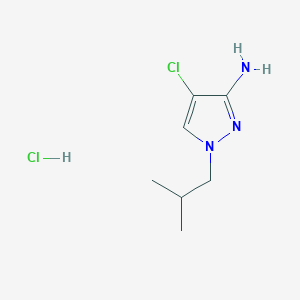
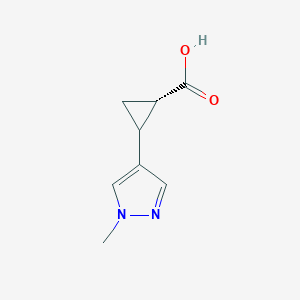
![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)
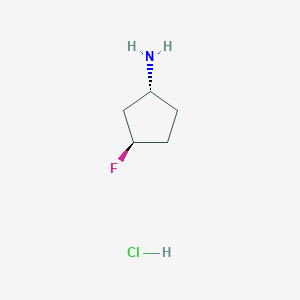
![3-Amino-4-(furan-2-yl)-5,6,7,8,9,10,11,11a-octahydro-4aH-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B8046004.png)
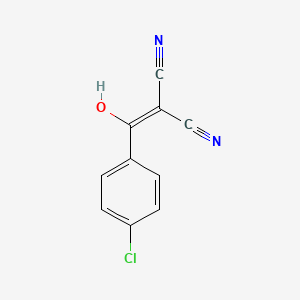
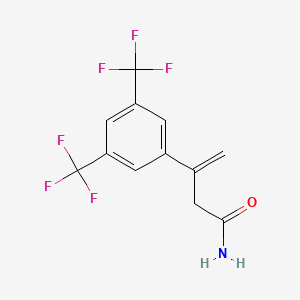
![6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B8046016.png)
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile](/img/structure/B8046022.png)
